Zinc, bromo(2-methylpropyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

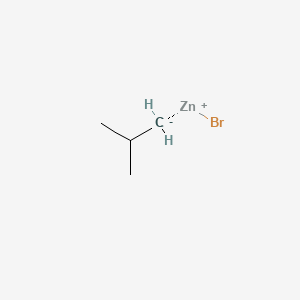

Zinc, bromo(2-methylpropyl)- is a useful research compound. Its molecular formula is C4H9BrZn and its molecular weight is 202.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Zinc, bromo(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bromo(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Zinc complexes have been widely studied for their potential therapeutic effects. Recent studies indicate that zinc compounds can exhibit cytotoxicity against cancer cells while maintaining low toxicity to normal cells. For instance, a zinc complex with a bipyridine ligand demonstrated selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 4.6 µM, suggesting its potential as an anti-cancer agent . Furthermore, the ability of zinc compounds to induce apoptosis in cancer cells through the regulation of apoptosis-related genes has been documented, highlighting their therapeutic promise .

Case Study: Cytotoxicity and Mechanism of Action

- Compound: 2Meo bpy-Zn

- Target Cells: MCF-7 (breast cancer) vs. NIH/3T3 (normal)

- Findings: Induced ROS production and apoptosis; low cytotoxicity to normal cells.

- Mechanism: Involvement of BAX and BCL2 gene expression modulation.

Coordination Chemistry

Zinc's role as a central metal in coordination compounds is significant due to its ability to form stable complexes with various ligands. The synthesis of bromo-substituted Schiff base complexes involving zinc has shown enhanced biological activity compared to their free ligands. These complexes are characterized by methods such as NMR spectroscopy and X-ray diffraction, confirming their structural integrity and coordination environment .

| Complex Type | Antimicrobial Activity | Cytotoxicity (IC50) | Stability |

|---|---|---|---|

| Zinc-Schiff Base | High | 4.6 µM (MCF-7) | Stable |

| Zinc with 2-bromo-4-chloroaniline | Moderate | Not specified | Confirmed via XRD |

Antimicrobial Applications

Zinc complexes have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have evaluated the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of these compounds, revealing their potential as therapeutic agents against infections .

Case Study: Antimicrobial Efficacy

- Complex: Zinc(II) complex of a Schiff base

- Targets: Staphylococcus aureus, Klebsiella pneumoniae

- Results: Enhanced antimicrobial activity compared to free ligand; effective at low concentrations.

Material Science Applications

Zinc compounds are also explored in material science for their role in synthesizing polymers and nanomaterials. The unique properties of zinc bromo(2-methylpropyl)- allow it to act as a precursor for various functional materials, including catalysts and sensors .

Example Application: Polymer Synthesis

- Process: Utilization of zinc bromo(2-methylpropyl)- as a catalyst in polymerization reactions.

- Outcome: Improved yield and selectivity for desired polymer products.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

Zinc, bromo(2-methylpropyl)- participates in Negishi coupling , a palladium-catalyzed reaction for forming carbon-carbon bonds. The compound acts as a nucleophile, transferring its 2-methylpropyl group to aryl or alkenyl halides.

Example Reaction:

C4H9ZnBr+Ar-XPd catalystAr-C4H9+ZnXBr

| Reaction Type | Catalyst | Substrate | Product | Yield Range |

|---|---|---|---|---|

| Negishi Coupling | Pd(PPh₃)₄ | Aryl bromides | Branched alkylarenes | 60–85% |

| Transmetalation | CuCN·2LiCl | Allylic halides | Allylic alkylation products | 70–90% |

Key conditions: Reactions proceed under inert atmospheres (N₂/Ar) in anhydrous THF or Et₂O at 0–25°C.

Nucleophilic Additions

The compound exhibits strong nucleophilic character, enabling additions to carbonyl groups (aldehydes, ketones) and electrophilic alkenes.

Mechanism:

-

Zinc stabilizes the nucleophilic 2-methylpropyl group.

-

Nucleophilic attack occurs at the electrophilic carbon, forming a zinc alkoxide intermediate.

Example with Benzaldehyde:

C4H9ZnBr+PhCHO→PhCH(OH)C4H9H+PhCH2C4H9

Tandem Reactions

In tandem processes, zinc, bromo(2-methylpropyl)- acts as a precursor for multi-step transformations:

Reformatsky-Type Reactions

The compound reacts with α-bromo esters in the presence of zinc, forming enolates that undergo -Brook rearrangements. This enables stereoselective γ-butyrolactone synthesis:

BrC(R)(COOR’)+C4H9ZnBr→R’C(COOR’)OZnBrRearrangementγ-lactone

Key Features:

Transmetalation

Zinc, bromo(2-methylpropyl)- transfers its organic group to transition metals (e.g., Cu, Pd), enabling catalytic cycles in asymmetric synthesis:

Copper-Mediated Allylic Alkylation:

C4H9ZnBr+CuCN\cdotp2LiCl→C4H9Cu(CN)Li2+ZnBr2

The copper intermediate reacts with allylic bromides to form chiral centers with >90% enantiomeric excess in some cases.

Comparative Reaction Table

| Reaction | Conditions | Key Product | Application |

|---|---|---|---|

| Negishi Coupling | Pd catalyst, THF, 25°C | Biaryls/Alkylarenes | Pharmaceutical intermediates |

| Nucleophilic Addition | Anhydrous Et₂O, −10°C | Secondary alcohols | Fine chemical synthesis |

| Tandem Reformatsky | Zn, ultrasonication, RT | γ-Lactones | Natural product synthesis |

Propiedades

Fórmula molecular |

C4H9BrZn |

|---|---|

Peso molecular |

202.4 g/mol |

Nombre IUPAC |

bromozinc(1+);2-methanidylpropane |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

Clave InChI |

DSDCDMKASWVZHI-UHFFFAOYSA-M |

SMILES canónico |

CC(C)[CH2-].[Zn+]Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.